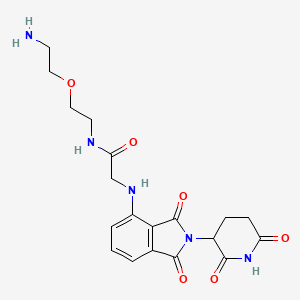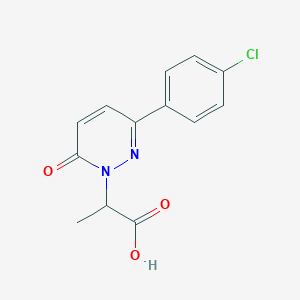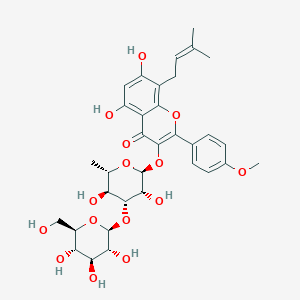![molecular formula C15H11N3O4 B11937585 2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11937585.png)
2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. The structure of this compound includes an isoindole core, which is a common motif in many bioactive molecules .
Vorbereitungsmethoden
The synthesis of 2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization . One common method involves the reaction of 3-nitroaniline with phthalic anhydride in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isoindole-1,3-dione derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts .
Analyse Chemischer Reaktionen
2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens . The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted isoindole derivatives .
Wissenschaftliche Forschungsanwendungen
2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione include other isoindoline-1,3-dione derivatives, such as thalidomide, lenalidomide, and pomalidomide . These compounds share a common isoindole core but differ in their substituents, which can significantly affect their biological activities and applications . For example, thalidomide is known for its immunomodulatory and anti-inflammatory properties, while lenalidomide and pomalidomide are used in the treatment of multiple myeloma . The unique structural features of this compound, such as the presence of a nitro group, contribute to its distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C15H11N3O4 |
|---|---|
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
2-[(3-nitroanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H11N3O4/c19-14-12-6-1-2-7-13(12)15(20)17(14)9-16-10-4-3-5-11(8-10)18(21)22/h1-8,16H,9H2 |
InChI-Schlüssel |
GIGNYFQSNSNEPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


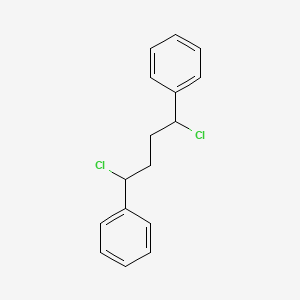

![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)
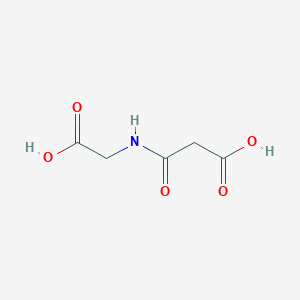
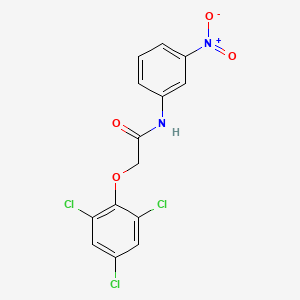
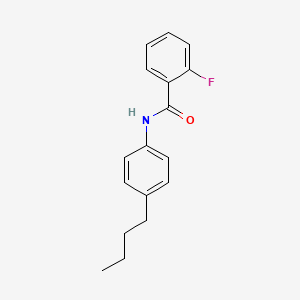
![3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B11937562.png)
![[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11937564.png)

